- High-yielding cleavage of (aryloxy) acetates, European Journal of Organic Chemistry, 2008, (2), 337-342
Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)
940-64-7 structure
Product Name:2-(4-methylphenoxy)acetic acid
N.o CAS:940-64-7
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00014365
CID:83238
PubChem ID:70329
Update Time:2023-11-22
2-(4-methylphenoxy)acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (4-Methylphenoxy)acetic acid
- 4-Methylphenoxyacetic acid
- (p-Tolyloxy)-acetic acid
- 2-(4-Methylphenoxy)acetic acid
- Aceticacid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
- 2-p-Tolyloxyacetic acid
- NSC 38176
- p-(Tolyloxy)acetic acid
- p-Methylphenoxyacetic acid
- 2-(p-tolyloxy)acetic acid
- acetic acid, (4-methylphenoxy)-
- WWY23322IK
- SFTDDFBJWUWKMN-UHFFFAOYSA-N
- p-Toloxyacetic acid
- p-tolyloxy-acetic acid
- Enamine_002060
- 4-methyl-phenoxyacetic acid
- ARONIS006939
- 2-(4-Methylphenoxy)acetic acid (ACI)
- Acetic acid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
- 2-(4-methylphenoxy)acetic acid
-
- MDL: MFCD00014365
- Inchi: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- Chave InChI: SFTDDFBJWUWKMN-UHFFFAOYSA-N
- SMILES: O=C(COC1C=CC(C)=CC=1)O
- BRN: 2047591
Propriedades Computadas
- Massa Exacta: 166.06300
- Massa monoisotópica: 166.063
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 3
- Complexidade: 148
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 1.9
- Superfície polar topológica: 46.5
Propriedades Experimentais
- Cor/Forma: 未确定
- Ponto de Fusão: 138.0 to 142.0 deg-C
- Ponto de ebulição: 297.2°C at 760 mmHg
- Ponto de Flash: 120°C
- PSA: 46.53000
- LogP: 1.45840
- λmax: 222(EtOH)(lit.)
- Solubilidade: 未确定
2-(4-methylphenoxy)acetic acid Informações de segurança
-
Símbolo:
- Pedir:警告
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319
- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S37/39
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Frases de Risco:R36/37/38
2-(4-methylphenoxy)acetic acid Dados aduaneiros
- CÓDIGO SH:2918990090
- Dados aduaneiros:
中国海关编码:
2918990090概述:
2918990090. 其他含其他附加含氧基羧酸(包括酸酐、酰卤化物、过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-methylphenoxy)acetic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-250g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 250g |
¥2174.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-5G |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 5g |
¥153.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-50g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 50g |
¥679.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-100g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 100g |
¥1087.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-25G |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 25g |
¥424.90 | 2023-09-02 | |
| Alichem | A019138903-500g |
2-(p-Tolyloxy)acetic acid |
940-64-7 | 97% | 500g |
$429.66 | 2023-08-31 | |
| TRC | B399885-250mg |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B399885-500mg |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B399885-2.5g |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 2.5g |
$ 80.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 273783-5G |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98% | 5G |
209.71 | 2021-05-17 |
2-(4-methylphenoxy)acetic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Referência
- Formononetin derivative, preparation method, and medicinal use thereof, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moiety, Research Journal of Pharmaceutical, 2015, 6(4), 704-716
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Referência
- Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit, Youji Huaxue, 2006, 26(11), 1571-1575
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referência
- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, reflux
Referência
- Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Platinum , Lead nitrate , Cadmium nitrate Solvents: Water ; rt → 40 °C
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Referência
- Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol, China, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
Referência
- Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamide, Huaxue Shijie, 2005, 46(12), 741-744
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide , Polyethylene glycol Solvents: Dimethylformamide ; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
Referência
- A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditions, Indian Journal of Chemistry, 2006, (5), 1312-1314
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium carbonate , Potassium iodide Solvents: Polyethylene glycol
1.2 -
1.2 -
Referência
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Referência
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Referência
- Microwave irradiation-promoted synthesis of aryloxy acetic acids, Chemical Research in Chinese Universities, 2004, 20(2), 213-215
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Referência
- Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous medium, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes, China, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referência
- Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents, Journal of Molecular Structure, 2022, 1247,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referência
- Preparation of heterocyclic oxyacetamide herbicide, China, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
Referência
- Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalyst, Huaxue Shiji, 2000, 22(1), 47-48
Método de produção 18
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Referência
- Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation, China, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referência
- Facile hydrolysis of esters with KOH-methanol at ambient temperature, Monatshefte fuer Chemie, 2004, 135(1), 83-87
Método de produção 20
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Some new aryloxyacetic acid, Journal of the Institution of Chemists (India), 2003, 75(2), 62-63
2-(4-methylphenoxy)acetic acid Raw materials
- Acetic acid,2-(4-methylphenoxy)-, methyl ester
- Ethyl (p-tolyloxy)acetate
- Ethylene Glycol Mono-p-tolyl Ether
- 2-(4-Iodophenoxy)acetic Acid
- Stannane, tribromomethyl-
2-(4-methylphenoxy)acetic acid Preparation Products
2-(4-methylphenoxy)acetic acid Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
Número da Ordem:A844799
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:04
Preço ($):240.0
E- mail:sales@amadischem.com
2-(4-methylphenoxy)acetic acid Literatura Relacionada
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
Pureza:99%
Quantidade:100g
Preço ($):240.0